molecular formula C7H9NO B8746165 2-Cyclopropyl-3-oxobutanenitrile

2-Cyclopropyl-3-oxobutanenitrile

Cat. No.: B8746165
M. Wt: 123.15 g/mol
InChI Key: ZBSUCBUQBVQTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-3-oxobutanenitrile (CAS: N/A; molecular formula: C₇H₉NO) is a nitrile-containing organic compound featuring a cyclopropane ring fused to a ketone group. Its structure combines the steric strain of the cyclopropane ring with the electron-withdrawing effects of the nitrile and ketone moieties, making it a versatile intermediate in synthetic organic chemistry. It is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers due to its reactivity in cycloaddition, nucleophilic substitution, and ring-opening reactions .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-cyclopropyl-3-oxobutanenitrile

InChI

InChI=1S/C7H9NO/c1-5(9)7(4-8)6-2-3-6/h6-7H,2-3H2,1H3

InChI Key

ZBSUCBUQBVQTNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C#N)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-oxobutanenitrile typically involves the reaction of cyclopropyl cyanide with appropriate reagents under controlled conditions. One common method includes the hydrolysis of cyclopropyl cyanide followed by subsequent reactions to introduce the ketone group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Cyclopropyl-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-oxobutanenitrile involves its interaction with molecular targets through its functional groups. The cyclopropyl group imparts conformational rigidity, while the nitrile and ketone groups participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybridized electronic and steric properties. Below is a systematic comparison with analogous compounds, synthesized using meta-analytic principles to aggregate data from heterogeneous sources (e.g., reactivity studies, computational simulations) .

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility (H₂O) LogP
2-Cyclopropyl-3-oxobutanenitrile C₇H₉NO 45–48 (dec.) 210–215 Insoluble 1.2
3-Oxobutanenitrile C₄H₅NO 25–28 185–190 Partially soluble 0.8
2-Cyclopropylacetonitrile C₅H₇N -10–-5 155–160 Insoluble 1.5
Cyclopropanecarbonitrile C₄H₅N -20–-15 130–135 Slightly soluble 0.6

Key Observations :

  • The cyclopropane ring in this compound increases steric hindrance compared to linear analogs like 3-oxobutanenitrile, reducing solubility but enhancing thermal stability .
  • The ketone group lowers LogP (lipophilicity) relative to 2-cyclopropylacetonitrile, suggesting improved compatibility with polar reaction media .
Table 2: Reactivity in Common Reactions
Reaction Type This compound 3-Oxobutanenitrile Cyclopropanecarbonitrile
Nucleophilic Addition Moderate (stereoselective) High Low
Cycloaddition (e.g., Diels-Alder) High (ring strain) Moderate Negligible
Hydrolysis (CN → COOH) Slow (steric protection) Fast Very slow

Key Findings :

  • The cyclopropane ring in this compound facilitates Diels-Alder reactions due to strain-induced reactivity, outperforming non-strained analogs .
  • Steric shielding from the cyclopropane slows hydrolysis of the nitrile group, offering advantages in controlled-release drug synthesis .

Mechanistic and Functional Distinctions

  • Electronic Effects : The ketone group withdraws electron density, polarizing the nitrile and enhancing its electrophilicity. This contrasts with 2-cyclopropylacetonitrile, where the absence of a ketone results in lower electrophilic character .
  • Steric Effects : The cyclopropane ring imposes a ~60° bond angle distortion, hindering access to the nitrile in bulkier reagents. This is absent in linear analogs like 3-oxobutanenitrile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.